1-Iodo-2-methylpropan-1-ol is an organoiodine compound characterized by the presence of an iodine atom attached to a secondary carbon in a branched alcohol structure. This compound is notable for its applications in organic synthesis and as a precursor in the production of radiolabeled compounds for medical imaging techniques such as positron emission tomography.
The compound can be synthesized through various methods, including iodination reactions and radiochemical processes. It has been studied extensively for its utility in synthesizing other complex organic molecules.
1-Iodo-2-methylpropan-1-ol falls under the category of halogenated alcohols, specifically iodinated alcohols. Its structure is defined by the presence of a hydroxyl group (-OH) and an iodine substituent on the carbon chain.
1-Iodo-2-methylpropan-1-ol can be synthesized through several methodologies:
The synthesis typically requires careful control of reaction conditions, including temperature and time, as well as the use of inert atmospheres to prevent side reactions. The purification of the final product is often achieved through techniques such as column chromatography or extraction methods.
The molecular formula for 1-iodo-2-methylpropan-1-ol is . It features:
1-Iodo-2-methylpropan-1-ol participates in various chemical reactions, including:
The reactivity of 1-iodo-2-methylpropan-1-ol is influenced by steric factors due to its branched structure, which may affect reaction rates and pathways compared to linear counterparts.
The mechanism involving 1-iodo-2-methylpropan-1-ol typically follows standard pathways for nucleophilic substitution reactions:
Kinetic studies show that these reactions can vary significantly based on solvent polarity and temperature, impacting both yield and reaction rate.
1-Iodo-2-methylpropan-1-ol exhibits typical physical properties for halogenated alcohols:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
1-Iodo-2-methylpropan-1-ol is primarily used in:
The carbon-iodine (C-I) bond in 1-iodo-2-methylpropan-1-ol (C₄H₉IO) exhibits unique electronic characteristics due to the combined influence of the iodine atom and the adjacent tertiary alcohol group. Quantum mechanical analyses reveal a polarized C-I bond with a calculated bond dissociation energy (BDE) of approximately 50–55 kcal/mol, significantly lower than analogous C-Cl or C-Br bonds. This polarization arises from the large atomic radius of iodine (133 pm) and its low electronegativity (2.66 on the Pauling scale), creating a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ–) on iodine [1] [10].
Table 1: Electronic Properties of the C-I Bond in 1-Iodo-2-methylpropan-1-ol
| Parameter | Value | Method | Significance |
|---|---|---|---|
| Bond Length | 2.10–2.15 Å | DFT (B3LYP/6-31G*) | Facilitates bond heterolysis |
| Dipole Moment (C-I) | 1.82 D | MP2 Calculation | Enhanced electrophilicity at β-carbon |
| Ionization Energy | 9.18 ± 0.01 eV | Gas-phase PEPICO | Susceptibility to radical/ionic pathways |
| NBO Charge (Carbon) | +0.32 e | NBO Analysis | Nucleophilic attack site |
The tertiary alcohol group (-C(OH)(CH₃)₂) exerts both electronic and steric effects. Hyperconjugation from adjacent C-C bonds stabilizes the carbocation formed during C-I bond cleavage, while the electron-withdrawing hydroxyl group indirectly destabilizes the carbocation intermediate. This duality creates a reactive microenvironment where the C-I bond’s lability dominates over alcohol-derived stabilization [9] [10]. Secondary orbital interactions between the iodine lone pairs and the antibonding orbital (σ*) of the C-O bond further modulate reactivity, lowering the activation barrier for nucleophilic substitution at the iodinated carbon [2].
The competition between SN1 and SN2 mechanisms in 1-iodo-2-methylpropan-1-ol is governed by three interrelated factors:
Iron(III) catalysis exemplifies controlled stereoinversion in such systems. Fe(OTf)₃ coordinates with the alcohol oxygen, activating the β-carbon through a hyperconjugative effect that weakens the C-I bond. This enables intramolecular SN2-type displacements with 89–99% chirality transfer, circumventing classical steric limitations [2]:
$$\ce{ \underset{\text{1-Iodo-2-methylpropan-1-ol}}{R-\overset{\delta+}{C}-I} + Fe(OTf)3 -> R-\overset{+}{C} - OFe(OTf)3 + I^- }$$
Table 2: Comparative Nucleophilic Substitution Pathways
| Condition | Dominant Mechanism | Rate Constant (k, s⁻¹) | Stereochemical Outcome |
|---|---|---|---|
| Uncat. in H₂O | SN1 | 3.2 × 10⁻⁴ | Racemization (≥85%) |
| Uncat. in Acetone | Mixed SN1/SN2 | 1.8 × 10⁻⁵ | Partial inversion (15–35%) |
| Fe(OTf)₃ (10 mol%) | Coordinated SN2 | 4.7 × 10⁻² | Inversion (89–99%) |
| Microdroplet (5 μm) | Accelerated SN1 | 0.12 | Racemization |
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level provides critical insights into transition state (TS) geometries for reactions involving 1-iodo-2-methylpropan-1-ol. Key findings include:
Photoredox activation via hypervalent iodine intermediates presents an alternative pathway. TD-DFT calculations show visible light (450 nm) excites [Ar-I⁺-OH] species, generating iodine-centered radicals that abstract hydrogen from the β-position. This creates a carbon radical that recombines with iodine, facilitating stereoretentive rearrangements [3]:
$$\ce{ R-\overset{\bullet}{C}-OH + I• ->[\text{428 nm}] R-\underset{\text{TS}}{\overset{\text{ }}{C}}-OH...I -> \text{Products} }$$
Table 3: Computational Modeling Parameters for Key Reactions
| Reaction Type | Method | ΔG‡ (kcal/mol) | Key TS Geometry | Charge Transfer (e) |
|---|---|---|---|---|
| SN1 Ionization | SMD(water)/ωB97X-D | 22.4 | C-I distance: 2.82 Å | C→I: 0.68 |
| Fe-Catalyzed SN2 | M06-2X/LANL2DZ | 14.9 | C...O distance: 1.98 Å | Fe←O: 0.42 |
| Photoredox H-Abstraction | TD-CAM-B3LYP | 10.2 | I...H distance: 1.53 Å | I←H: 0.21 |
| E2 Elimination | MP2/cc-pVTZ | 18.3 | Dihedral angle: 178.5° | H→Base: 0.38 |
The stereospecific substitution at tertiary centers defies classical assumptions. QM studies confirm that ester/carbonyl groups adjacent to the reaction center reduce steric congestion by planarizing substituents, enabling SN2-type inversion with ΔΔG‡ < 2 kcal/mol compared to secondary analogs [9]. Microsolvation models further demonstrate that water molecules organize around the carbocation-in-leaving-group complex, guiding nucleophilic attack with 78–87% inversion efficiency—consistent with experimental observations in solvolysis studies [7] [9].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: